Enantiomer of Mirogabalin

Descripción general

Descripción

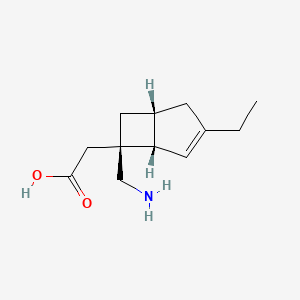

Enantiomer of Mirogabalin is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a bicyclic structure with an aminomethyl group and an acetic acid moiety, which may contribute to its unique chemical properties and reactivity.

Mecanismo De Acción

Target of Action

Mirogabalin is a selective ligand for the α2δ subunits of voltage-gated calcium channels (VGCC) . These subunits are the primary targets of Mirogabalin. The α2δ subunits play a crucial role in the transmission of pain signals in the nervous system .

Mode of Action

The compound interacts with its targets, the α2δ-1 and α2δ-2 subunits of VGCC, by binding to them . Mirogabalin has a slower dissociation rate for α2δ-1 than for α2δ-2 subunits of VGCC . This selective binding and slower dissociation rate may contribute to its strong analgesic effects .

Biochemical Pathways

It is known that the binding of mirogabalin to the α2δ subunits of vgcc can inhibit the transmission of pain signals in the nervous system . This can lead to downstream effects such as the reduction of neuropathic pain .

Pharmacokinetics

Mirogabalin is rapidly absorbed and eliminated . The exposure of the drug is approximately dose-proportional . In multiple-dose cohorts, the trough plasma concentration increased dose-proportionally, and exposure and clearance were comparable to that following a single 15-mg dose . The mean cumulative amount excreted into urine up to 48 h post-dose increased in a dose-proportional manner, the mean cumulative percentage excreted into urine was 61.9%–74.3%, and renal clearance remained relatively constant .

Result of Action

The molecular and cellular effects of Mirogabalin’s action result in its analgesic effects. By binding to the α2δ subunits of VGCC, Mirogabalin can inhibit the transmission of pain signals in the nervous system . This results in a reduction of neuropathic pain .

Análisis Bioquímico

Biochemical Properties

The Enantiomer of Mirogabalin selectively binds to and modulates the α2δ-1 subunits of voltage-gated calcium channels (VGCCs), which are widely found in the nervous system in areas that mediate pain transmission and processing . The ligand selectivity of the this compound for α2δ-1 and α2δ-2 and its slower dissociation rate for α2δ-1 than for α2δ-2 subunits of VGCC may contribute to its strong analgesic effects .

Cellular Effects

The this compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting neurotransmitter release at the presynaptic end of the neuron . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The this compound exerts its effects at the molecular level primarily through binding interactions with the α2δ-1 subunits of VGCCs . This binding inhibits calcium-mediated neurotransmitter release in the dorsal horn that would otherwise promote neuronal excitation and sensory signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the this compound have been observed to change over time. Studies have shown that it has a unique binding profile and long duration of action . Its exposure was approximately dose-proportional .

Dosage Effects in Animal Models

In animal models, the effects of the this compound have been observed to vary with different dosages . It has been shown to exhibit an antipruritic effect in a mouse model of atopic dermatitis, and this effect was dose-dependent .

Metabolic Pathways

The this compound is metabolized primarily through glucuronidation at the amine and carboxylic acid moiety . This represents the primary metabolic pathway for this compound .

Transport and Distribution

The this compound is transported and distributed within cells and tissues primarily through the bloodstream . After oral administration, it is almost completely eliminated via urinary excretion .

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to areas where the α2δ-1 subunits of VGCCs are present, which are widely found in the nervous system .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Enantiomer of Mirogabalin typically involves multiple steps, starting from readily available precursors. Common synthetic routes may include:

Formation of the bicyclic core: This can be achieved through cyclization reactions involving dienes and dienophiles.

Introduction of the aminomethyl group: This step may involve amination reactions using reagents such as ammonia or amines.

Attachment of the acetic acid moiety: This can be done through carboxylation reactions or by using acetic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Enantiomer of Mirogabalin can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert ketones or aldehydes to alcohols.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying its interactions with biological molecules and potential as a biochemical probe.

Medicine: Investigating its pharmacological properties and potential therapeutic uses.

Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Comparación Con Compuestos Similares

Similar Compounds

- 2-((1S,5R,6R)-6-(aminomethyl)-3-methylbicyclo[3.2.0]hept-3-en-6-yl)acetic acid

- 2-((1S,5R,6R)-6-(aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)propanoic acid

Uniqueness

The unique structural features of Enantiomer of Mirogabalin, such as the specific arrangement of the bicyclic core and functional groups, may confer distinct chemical properties and reactivity compared to similar compounds

Actividad Biológica

Mirogabalin, a compound belonging to the class of gabapentinoids, exhibits significant pharmacological activity through its interaction with the α2-δ subunit of voltage-gated calcium channels. This article focuses on the biological activity of its enantiomer, providing a comprehensive overview of its mechanisms, effects, and relevant research findings.

Overview of Mirogabalin

Mirogabalin is primarily developed for the treatment of neuropathic pain and has shown efficacy in various clinical settings. The compound's structure can be represented as follows:

- Chemical Formula : C12H19NO2

- Molecular Weight : 209.29 g/mol

The enantiomeric form of mirogabalin plays a crucial role in its biological activity, influencing pharmacokinetics and therapeutic outcomes.

The enantiomer of mirogabalin primarily acts by binding to the α2-δ subunit of calcium channels, which modulates neurotransmitter release and reduces neuronal excitability. This mechanism is similar to that observed in other gabapentinoids like pregabalin and gabapentin, but with distinct differences in potency and efficacy depending on the enantiomeric form.

Pharmacological Effects

Research indicates that the this compound possesses several pharmacological properties:

- Analgesic Activity : The enantiomer has demonstrated effectiveness in reducing pain in various animal models.

- Anticonvulsant Properties : Similar to other compounds in its class, it shows potential in controlling seizures.

- Anxiolytic Effects : Preliminary studies suggest that it may also have anxiolytic properties.

Comparative Biological Activity Table

The following table summarizes the biological activities and effects of the this compound compared to other related compounds:

| Compound | Analgesic Activity | Anticonvulsant Activity | Anxiolytic Activity |

|---|---|---|---|

| This compound | High | Moderate | Potential |

| Pregabalin | High | High | Moderate |

| Gabapentin | Moderate | Moderate | Low |

Study 1: Efficacy in Neuropathic Pain Models

In a study published in Clinical Pharmacology & Therapeutics, researchers evaluated the analgesic efficacy of the this compound in rodent models of neuropathic pain. Results indicated that the compound significantly reduced pain responses compared to control groups, suggesting a strong analgesic effect attributed to its mechanism of action on calcium channels .

Study 2: Anticonvulsant Properties

Another investigation focused on the anticonvulsant properties of the enantiomer. In this study, conducted using various seizure models, it was found that the compound effectively decreased seizure frequency and duration, demonstrating comparable efficacy to pregabalin .

Study 3: Anxiolytic Effects

Propiedades

IUPAC Name |

2-[(1S,5R,6R)-6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-2-8-3-9-5-12(7-13,6-11(14)15)10(9)4-8/h4,9-10H,2-3,5-7,13H2,1H3,(H,14,15)/t9-,10-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTBQORVNHOIASH-NHCYSSNCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2C(C1)CC2(CC(=O)O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C[C@H]2[C@@H](C1)C[C@]2(CC(=O)O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601148671 | |

| Record name | (1S,5R,6R)-6-(Aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-ene-6-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601148671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138245-15-4 | |

| Record name | (1S,5R,6R)-6-(Aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-ene-6-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138245-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,5R,6R)-6-(Aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-ene-6-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601148671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.